molecular formula C20H26N2O4S B300200 4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide

4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B300200
M. Wt: 390.5 g/mol
InChI Key: ZYZKVFFOQFVQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide, commonly known as DMSB, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DMSB is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, DMSB can disrupt the pH balance in cancer cells, leading to cell death. DMSB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
DMSB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. DMSB has also been found to reduce the expression of inflammatory cytokines and chemokines, indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMSB in lab experiments is its ability to inhibit the activity of CA IX, making it a potential candidate for the treatment of cancer. However, one limitation of using DMSB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For DMSB research include investigating its potential as a therapeutic agent and optimizing its synthesis method.

Synthesis Methods

The synthesis of DMSB involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with dipropylamine to produce 4-(dipropylamino)benzoic acid. The final step involves the reaction of 4-(dipropylamino)benzoic acid with sulfamide to produce DMSB.

Scientific Research Applications

DMSB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMSB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C20H26N2O4S/c1-4-14-22(15-5-2)27(24,25)19-12-6-16(7-13-19)20(23)21-17-8-10-18(26-3)11-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)

InChI Key

ZYZKVFFOQFVQKQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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